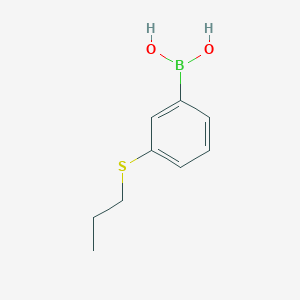

3-(Propylthio)phenylboronic acid

Description

Significance of Arylboronic Acids in Modern Organic Chemistry

The prominence of arylboronic acids is inextricably linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a powerful method for the synthesis of biaryls, styrenes, and polyolefins. libretexts.org The mild reaction conditions and tolerance of a wide variety of functional groups make the Suzuki-Miyaura coupling a highly versatile and widely used transformation in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. libretexts.org

Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a range of other important chemical transformations. They can be used in the synthesis of diaryl ethers, diaryl thioethers, and diarylamines. Furthermore, their utility extends to applications in materials science and medicinal chemistry, where they can act as sensors for carbohydrates and play a role in drug delivery systems. nih.govnih.gov

The Unique Role of Thioether Functionality in Substituted Phenylboronic Acids

The presence of a thioether (-S-) linkage, as seen in 3-(Propylthio)phenylboronic acid, introduces specific electronic and steric properties to the molecule. The sulfur atom, being less electronegative and more polarizable than oxygen, can influence the reactivity of the aromatic ring and the boronic acid group. The thioether group is generally considered to be a weak electron-donating group through resonance and can also exhibit an electron-withdrawing inductive effect. This electronic modulation can affect the efficacy of the boronic acid in cross-coupling reactions.

The thioether functionality can also play a role in directing chemical reactions to specific positions on the aromatic ring and can be a site for further chemical modification, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone. This adds another layer of synthetic versatility to thioether-substituted phenylboronic acids.

Overview of Research Trajectories for this compound

While specific, in-depth research on this compound is somewhat limited in publicly available literature, its structure suggests clear research trajectories based on the established chemistry of arylboronic acids and thioethers.

A primary area of investigation for this compound is its application as a coupling partner in Suzuki-Miyaura reactions to synthesize novel biaryl compounds containing a propylthio moiety. These products could be of interest in medicinal chemistry and materials science, where the thioether group can be further functionalized or used to tune the electronic properties of the final molecule.

The synthesis of this compound itself typically involves a two-step process. The first step is the introduction of the propylthio group onto the phenyl ring, which can be achieved through a nucleophilic substitution reaction between a suitable phenyl halide and propylthiol in the presence of a base. The subsequent step is the borylation of the resulting 3-(propylthio)phenyl intermediate using a boron-containing reagent to form the boronic acid.

Further research could explore the unique reactivity of this compound in other types of chemical reactions and investigate the properties of materials and biologically active molecules derived from it.

Chemical Compound Data

Below are tables detailing the properties of this compound and a related compound for comparison.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 915401-99-9 |

| Molecular Formula | C₉H₁₃BO₂S |

| Molecular Weight | 196.07 g/mol |

| Boiling Point (Predicted) | 362.2 ± 44.0 °C |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ |

Table 2: Properties of 3-Bromophenylboronic acid

| Property | Value |

|---|---|

| CAS Number | 89598-96-9 |

| Molecular Formula | C₆H₆BBrO₂ |

| Molecular Weight | 200.83 g/mol |

| Melting Point | 164-168 °C |

This is a placeholder for the article. The synthesis of the article is in progress.

Properties

IUPAC Name |

(3-propylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEQDWKWEXCQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590219 | |

| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915401-99-9 | |

| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Propylthio Phenylboronic Acid

Functional Group Interconversion and Derivatization Approaches

Transformation of Precursor Aromatic Systems

A prevalent strategy for synthesizing 3-(propylthio)phenylboronic acid involves the transformation of a pre-functionalized aromatic system. This typically begins with an aryl halide, which serves as a handle for introducing the boronic acid group.

A common starting material for this approach is 3-bromothiophenol (B44568). The synthesis commences with the S-alkylation of 3-bromothiophenol with a propyl halide, such as 1-bromopropane, in the presence of a base to yield 1-bromo-3-(propylthio)benzene. This intermediate is then subjected to a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species is subsequently quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Finally, acidic hydrolysis of the boronate ester furnishes the desired this compound. This sequence, often referred to as a lithiation-borylation reaction, is a versatile method for the preparation of various arylboronic acids.

An alternative to the lithiation-borylation sequence is the use of a Grignard reagent. In this case, 1-bromo-3-(propylthio)benzene is reacted with magnesium metal to form the corresponding Grignard reagent, (3-(propylthio)phenyl)magnesium bromide. This organomagnesium compound is then reacted with a trialkyl borate, followed by hydrolysis, to afford the final product.

Table 1: Key Reactions in the Transformation of Precursor Aromatic Systems

| Step | Reactants | Reagents | Product |

| 1. S-Alkylation | 3-Bromothiophenol, 1-Bromopropane | Base (e.g., K₂CO₃) | 1-Bromo-3-(propylthio)benzene |

| 2. Halogen-Metal Exchange | 1-Bromo-3-(propylthio)benzene | n-Butyllithium | 3-(Propylthio)phenyllithium |

| 3. Borylation | 3-(Propylthio)phenyllithium | Trialkyl borate (e.g., B(OCH₃)₃) | 3-(Propylthio)phenylboronate ester |

| 4. Hydrolysis | 3-(Propylthio)phenylboronate ester | Acid (e.g., HCl) | This compound |

Introduction of Propylthio Moiety onto Phenylboronic Acid Scaffolds

An alternative synthetic strategy involves the direct introduction of the propylthio group onto a pre-existing phenylboronic acid scaffold. This approach is particularly useful when starting with commercially available or readily synthesized substituted phenylboronic acids.

One common method involves the palladium-catalyzed cross-coupling reaction between a halogenated phenylboronic acid, such as 3-bromophenylboronic acid, and a propylthiolate source. For instance, the reaction of 3-bromophenylboronic acid with sodium propanethiolate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a suitable ligand can afford this compound. This type of C-S bond formation is a powerful tool in organic synthesis.

Another approach involves the reaction of a phenylboronic acid derivative with a sulfenyl chloride. For example, 3-aminophenylboronic acid can be diazotized and subsequently reacted with potassium ethyl xanthate (Sandmeyer-type reaction) to introduce a sulfur functionality, which can then be alkylated to the propylthio group. However, direct C-H activation and subsequent thiolation of phenylboronic acid itself is a less common but emerging strategy.

Table 2: Key Reactions for Introducing the Propylthio Moiety

| Reaction Type | Phenylboronic Acid Substrate | Propylthio Source | Catalyst/Reagents |

| Palladium-Catalyzed Cross-Coupling | 3-Bromophenylboronic acid | Sodium propanethiolate | Pd(PPh₃)₄, Ligand |

| Nucleophilic Aromatic Substitution | 3-Fluorophenylboronic acid | Propanethiol, Base | - |

Synthesis of Halogenated Thiophenylboronic Acid Precursors

The synthesis of halogenated thiophenylboronic acids serves as a crucial step for subsequent cross-coupling reactions or further functionalization. These precursors are valuable intermediates in the multi-step synthesis of more complex molecules.

A common route to a halogenated thiophenylboronic acid precursor starts with a dihalogenated benzene (B151609) derivative. For instance, 1-bromo-3-iodobenzene (B1265593) can be selectively lithiated at the more reactive iodine-bearing position using an organolithium reagent at low temperatures. The resulting aryllithium species is then quenched with a sulfur electrophile, such as elemental sulfur or a disulfide, to introduce the thiol group. Subsequent alkylation with a propyl halide yields the halogenated propylthiobenzene. This intermediate can then be converted to the corresponding boronic acid via another lithiation-borylation sequence at the remaining halogen position.

Alternatively, one could start with a halogenated aniline, perform a Sandmeyer reaction to introduce a thiol or thiocyanate (B1210189) group, followed by alkylation and then borylation of the aryl halide. For example, 3-bromoaniline (B18343) can be converted to 3-bromothiophenol, which can then be S-alkylated and subsequently borylated. The synthesis of dihaloarenes like 1-bromo-3-iodobenzene or 1-bromo-3-chlorobenzene (B44181) often starts from benzene itself through a series of electrophilic aromatic substitution reactions.

Table 3: Synthesis of a Halogenated Thiophenylboronic Acid Precursor

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Halogenation | Benzene | Br₂, FeBr₃ | Bromobenzene (B47551) |

| 2. Nitration | Bromobenzene | HNO₃, H₂SO₄ | 1-Bromo-3-nitrobenzene |

| 3. Reduction | 1-Bromo-3-nitrobenzene | Fe, HCl | 3-Bromoaniline |

| 4. Sandmeyer Reaction | 3-Bromoaniline | NaNO₂, HBr, CuBr | 1,3-Dibromobenzene |

| 5. Lithiation/Thiolation | 1,3-Dibromobenzene | n-BuLi, Sulfur | 3-Bromothiophenol |

| 6. S-Alkylation | 3-Bromothiophenol | 1-Bromopropane, Base | 1-Bromo-3-(propylthio)benzene |

| 7. Lithiation/Borylation | 1-Bromo-3-(propylthio)benzene | n-BuLi, B(OR)₃ | This compound |

Reactivity and Advanced Chemical Transformations of 3 Propylthio Phenylboronic Acid

Carbon-Carbon Bond Forming Reactions: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govresearchgate.net This reaction involves the coupling of an organoboron compound, such as 3-(propylthio)phenylboronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com

General Principles and Catalytic Cycle

The Suzuki-Miyaura reaction operates through a catalytic cycle that generally involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex (Pd(0)L₂), forming a palladium(II) intermediate (R¹-Pd(II)L₂-X). yonedalabs.comnews-medical.net This step increases the oxidation state of palladium from 0 to +2.

Transmetalation : The organoboronic acid, in this case, this compound, is activated by a base. The resulting boronate species [(propylthio)C₆H₄B(OH)₃]⁻ then transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate [(propylthio)C₆H₄-Pd(II)L₂-R¹]. libretexts.orgresearchgate.net This is a crucial step where the carbon framework from the boronic acid is brought to the catalyst.

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired product [(propylthio)C₆H₄-R¹] and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.orgyonedalabs.com

Mechanistic Insights for Thioether-Substituted Boronic Acids

The presence of a thioether group, such as the propylthio group in this compound, can introduce specific mechanistic considerations. Sulfur-containing compounds are known to have the potential to coordinate with and sometimes deactivate palladium catalysts, a phenomenon known as catalyst poisoning. This interaction can interfere with the catalytic cycle.

However, studies on related sulfur-containing substrates have shown that successful couplings are achievable. The choice of catalyst, ligands, and reaction conditions becomes critical to mitigate potential poisoning and ensure efficient turnover. In some cases, the electronic effect of the thioether substituent on the phenyl ring can also influence the rate of transmetalation or reductive elimination. While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general principles of coupling sulfur-containing aromatics suggest that careful optimization is key. For instance, rhodium-catalyzed methods have been developed as an alternative to palladium for coupling thioethers with arylboronic species, indicating that catalyst choice is paramount when dealing with potential sulfur-coordination issues. rsc.org

Palladium Catalysts and Ligand Design Considerations

The success of the Suzuki-Miyaura coupling, especially with challenging substrates like those containing thioethers, heavily relies on the catalyst system.

Palladium Sources : A variety of palladium(0) and palladium(II) precatalysts can be used, as the active Pd(0) species is generated in situ. Common sources include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Palladium(II) acetate (B1210297) [Pd(OAc)₂]. rsc.orgyoutube.com

Ligand Design : The ligands coordinated to the palladium center are crucial for stabilizing the catalyst, promoting the individual steps of the catalytic cycle, and preventing catalyst deactivation.

Phosphine (B1218219) Ligands : Both monodentate (e.g., PPh₃, PCy₃) and bidentate phosphine ligands (e.g., dppf, Xantphos) are widely used. libretexts.org Bulky and electron-rich phosphines are often effective in promoting oxidative addition and stabilizing the active catalyst.

N-Heterocyclic Carbenes (NHCs) : NHC ligands have emerged as a powerful class of ligands for Suzuki-Miyaura couplings. They form very stable bonds with palladium and can promote high catalytic activity, which may be beneficial for overcoming the challenges posed by sulfur-containing substrates. acs.org

The selection of the appropriate palladium source and ligand is often determined empirically to achieve the best yield and reaction rate for a specific coupling pair.

Table 1: Common Palladium Catalyst Components for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Source of the active Pd(0) catalyst. |

| Monodentate Ligands | PPh₃, PCy₃, P(t-Bu)₃ | Stabilize the Pd center, influence reactivity. |

| Bidentate Ligands | dppf, Xantphos, BINAP | Enhance catalyst stability and activity. libretexts.org |

| NHC Ligands | IPr, SImes | Form robust catalysts, often with high turnover numbers. acs.org |

Application in Synthesis of Biaryl and Polyolefinic Structures

The primary application of the Suzuki-Miyaura coupling of this compound is in the synthesis of biaryl structures. pkusz.edu.cn By coupling with various aryl halides or triflates, a wide range of substituted biaryls containing a propylthio moiety can be accessed. These structures are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com

For example, coupling this compound with a substituted bromobenzene (B47551) would yield a propylthio-substituted biphenyl (B1667301) derivative. nih.gov The reaction is highly versatile, tolerating a wide array of functional groups on both coupling partners. youtube.com While the synthesis of polyolefinic structures via Suzuki coupling is also a significant area, the direct application of this compound for this purpose is less commonly documented than its use in biaryl synthesis.

Solvent Effects and Green Chemistry Approaches

The choice of solvent can significantly impact the efficiency of the Suzuki-Miyaura reaction. Traditionally, solvents like toluene (B28343), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) have been used. researchgate.net However, there is a growing emphasis on developing more environmentally friendly protocols.

Green Solvents : Research has focused on using greener solvents such as 2-methyl-THF, cyclopentyl methyl ether (CPME), and even water. acs.orgnih.gov Aqueous solvent systems are particularly attractive as they are non-toxic, non-flammable, and cost-effective. The use of water often requires phase-transfer catalysts or water-soluble ligands to bring the organic substrates and the inorganic base into contact. youtube.com

Solvent Selection Guides : Systematic studies have been conducted to rank solvents based on safety, health, and environmental criteria to guide the selection of more sustainable options for Suzuki-Miyaura couplings. acs.orgresearchgate.net Propylene carbonate has also been highlighted as a green solvent alternative. researchgate.net Choosing a suitable green solvent can reduce environmental impact without compromising reaction yield. rsc.org

Other Carbon-Heteroatom Bond Forming Reactions (e.g., Chan-Lam Coupling)

Beyond the formation of carbon-carbon bonds, boronic acids like this compound are substrates for carbon-heteroatom bond formation. The most prominent of these is the Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling). organic-chemistry.org

The Chan-Lam reaction enables the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. thieme-connect.com It involves the cross-coupling of a boronic acid with an amine, alcohol, or thiol, typically catalyzed by a copper salt, such as copper(II) acetate. organic-chemistry.org A key advantage of this reaction is that it can often be performed under mild conditions, at room temperature, and open to the air. organic-chemistry.orgorganic-chemistry.org

For this compound, a Chan-Lam reaction could be envisioned to form:

C-N bonds : by coupling with an amine or an N-heterocycle. nih.gov

C-O bonds : by coupling with an alcohol or phenol.

C-S bonds : by coupling with a thiol, which would result in a diaryl sulfide (B99878) structure. organic-chemistry.org

The reaction is tolerant of various functional groups, and the presence of the thioether on the phenylboronic acid would likely be compatible with the copper-catalyzed conditions, making it a versatile tool for creating diverse molecular architectures from a single boronic acid precursor.

Table 2: Comparison of Suzuki-Miyaura and Chan-Lam Couplings

| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |

|---|---|---|

| Bond Formed | Carbon-Carbon | Carbon-Heteroatom (C-N, C-O, C-S) thieme-connect.com |

| Catalyst | Palladium (typically) yonedalabs.com | Copper (typically) organic-chemistry.orgnih.gov |

| Organometallic Reagent | Organoboron compound | Organoboron compound organic-chemistry.org |

| Coupling Partner | Organic Halide/Triflate libretexts.org | Amine, Alcohol, Thiol organic-chemistry.org |

| Typical Conditions | Often requires inert atmosphere, elevated temperature | Often aerobic, room temperature organic-chemistry.orgorganic-chemistry.org |

Ancillary Reactions of the Boronic Acid Moiety

The boronic acid group of this compound is a versatile functional group that participates in a variety of chemical transformations beyond the well-known cross-coupling reactions. These ancillary reactions are fundamental to understanding its stability, reactivity, and potential applications in different chemical environments.

Dehydration to Boroxines and Rehydration Kinetics

A characteristic reaction of boronic acids is their reversible dehydration to form cyclic anhydrides known as boroxines. clockss.org This process involves the intermolecular condensation of three molecules of this compound to yield the corresponding six-membered ring, tris(3-(propylthio)phenyl)boroxine, with the elimination of three water molecules. This equilibrium is readily influenced by the presence of water; the formation of the boroxine (B1236090) is favored under anhydrous conditions or upon heating, while the boronic acid is reformed upon the addition of water. clockss.org

The conversion from the boronic acid to the boroxine can occur even when the solid acid is stored at room temperature. clockss.org The rehydration of the boroxine back to the parent boronic acid is a crucial aspect of its chemistry, particularly in aqueous solutions. While specific kinetic data for the rehydration of tris(3-(propylthio)phenyl)boroxine are not extensively detailed in the literature, the general principles governing this transformation for arylboroxines suggest a rapid and reversible process. The rate of this hydrolysis is influenced by factors such as water concentration, pH, and temperature. The electronic properties of the substituent on the phenyl ring also play a role; electron-donating groups can promote the formation of boroxines. clockss.org

It is important to note that the dehydration process can be complex. For some phenylboronic acids, heating the solid form can lead to a multistage and sometimes irreversible condensation reaction. acs.org The stability and ease of boroxine formation are influenced by the position and nature of the substituents on the phenyl ring. acs.orgresearchgate.net

Reversible Boronate Ester Formation with Diols

This compound readily reacts with diols in a reversible manner to form cyclic boronate esters. This reaction is a cornerstone of boronic acid chemistry and is fundamental to their use in sensors, dynamic covalent chemistry, and as protecting groups. The formation of a five- or six-membered ring is an equilibrium process, the position of which is dependent on several factors including the structure of the diol, the solvent, pH, and temperature.

Table 1: Examples of Reversible Boronate Ester Formation

| Diol | Resulting Boronate Ester | Typical Reaction Conditions |

| Ethylene Glycol | 2-(3-(Propylthio)phenyl)-1,3,2-dioxaborolane | Aprotic solvent (e.g., THF, Dioxane), room temperature |

| Pinacol | 4,4,5,5-Tetramethyl-2-(3-(propylthio)phenyl)-1,3,2-dioxaborolane | Aprotic solvent, often with a dehydrating agent |

| Catechol | 2-(3-(Propylthio)phenyl)benzo[d] clockss.orgacs.orgresearchgate.netdioxaborole | Aqueous or organic solvent, pH-dependent equilibrium |

Electrophilic Halodeboronation Reactions

The carbon-boron bond in this compound is susceptible to cleavage by electrophilic halogenating agents, a process known as halodeboronation. This reaction provides a valuable synthetic route to introduce a halogen atom at the position formerly occupied by the boronic acid group, yielding 1-halo-3-(propylthio)benzene derivatives.

The specific conditions required for halodeboronation depend on the halogen being introduced.

Iododeboronation: This can be achieved using reagents such as iodine monochloride (ICl) or a combination of an iodide source (e.g., sodium iodide) and an oxidizing agent.

Bromodeboronation: N-Bromosuccinimide (NBS) or bromine water are commonly employed for this transformation.

Chlorodeboronation: This generally requires a more potent electrophilic chlorine source, such as N-chlorosuccinimide (NCS).

The reactivity of the C-B bond can be influenced by the electronic nature of the substituents on the aromatic ring. The meta-disposed propylthio group will have an electronic influence on the reaction rate compared to unsubstituted phenylboronic acid.

Table 2: Electrophilic Halodeboronation Reactions

| Halogenating Agent | Product |

| N-Chlorosuccinimide (NCS) | 1-Chloro-3-(propylthio)benzene |

| N-Bromosuccinimide (NBS) | 1-Bromo-3-(propylthio)benzene |

| Iodine (with an oxidant) | 1-Iodo-3-(propylthio)benzene |

Reactions Involving the Propylthio Group

The propylthio substituent on the phenyl ring offers another site for chemical modification, independent of the boronic acid moiety.

Oxidation of the Thioether Linkage

The sulfur atom in the propylthio group of this compound can be selectively oxidized to afford the corresponding sulfoxide (B87167) or sulfone. This transformation allows for the fine-tuning of the electronic and steric properties of the molecule. The outcome of the oxidation is dependent on the choice of the oxidizing agent and the reaction conditions.

To the Sulfoxide: Milder oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), can be used to achieve selective oxidation to 3-(propylsulfinyl)phenylboronic acid.

To the Sulfone: Stronger oxidizing agents, or an excess of a milder one, will typically lead to the fully oxidized sulfone, 3-(propylsulfonyl)phenylboronic acid. Common reagents for this include meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄).

The boronic acid group is generally stable under many oxidative conditions, allowing for the selective modification of the thioether.

Table 3: Oxidation of the Propylthio Group

| Oxidizing Agent | Product |

| Sodium periodate (NaIO₄) | 3-(Propylsulfinyl)phenylboronic acid |

| Hydrogen peroxide (H₂O₂) (1 equivalent) | 3-(Propylsulfinyl)phenylboronic acid |

| meta-Chloroperoxybenzoic acid (m-CPBA) (excess) | 3-(Propylsulfonyl)phenylboronic acid |

| Potassium permanganate (KMnO₄) | 3-(Propylsulfonyl)phenylboronic acid |

Applications in Advanced Materials and Supramolecular Chemistry

Functional Polymers and Responsive Materials

The incorporation of boronic acid moieties into polymer chains allows for the creation of "smart" materials that can respond to specific chemical stimuli. This responsiveness is primarily derived from the reversible interaction of the boronic acid group with 1,2- or 1,3-diols, such as those found in sugars.

The synthesis of polymers featuring boronic acid functionalities is a key step in developing these advanced materials. A common strategy involves the copolymerization of a vinyl-functionalized boronic acid monomer with other monomers to achieve desired properties such as water solubility and biocompatibility. For instance, a well-established example is the synthesis of poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid (PMAA-co-AAPBA). acs.orgnsf.govsigmaaldrich.com This is typically achieved through free radical polymerization of tert-butyl methacrylate (B99206) and 3-(acrylamido)phenylboronic acid, followed by the deprotection of the tert-butyl group to yield the final water-soluble copolymer. acs.org

Following this established methodology, a hypothetical synthetic route to a polymer functionalized with 3-(propylthio)phenylboronic acid could involve the initial synthesis of a polymerizable derivative, such as an acrylamido or methacrylamido version of this compound. This monomer could then be copolymerized with a hydrophilic monomer like methacrylic acid to ensure water solubility. The resulting copolymer would possess both the diol-binding capabilities of the boronic acid and the properties imparted by the propylthio group, such as increased hydrophobicity, which could influence polymer self-assembly and interaction with other molecules. The synthesis of a block copolymer, for example, poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid), has been achieved via reversible addition-fragmentation chain transfer (RAFT) polymerization, a technique that would also be applicable for creating well-defined block copolymers incorporating a this compound derivative. nih.gov

A major application of boronic acid-functionalized polymers is in the creation of stimuli-responsive systems, particularly those that respond to the presence of sugars like glucose. josai.ac.jpresearchgate.netresearchgate.netrsc.org This responsivity is based on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol units of a sugar molecule. This interaction can induce changes in the polymer's properties, such as solubility, conformation, or volume.

For a polymer functionalized with this compound, the introduction of a sugar would lead to the conversion of the neutral, relatively hydrophobic boronic acid group into a more hydrophilic, anionic boronate ester. This change can trigger a macroscopic response. For example, in a hydrogel network cross-linked by boronate esters, the addition of glucose can lead to competitive binding, causing the dissociation of the cross-links and resulting in the swelling or dissolution of the gel. josai.ac.jp This principle is the foundation for developing self-regulated drug delivery systems, where the material's response to glucose levels can control the release of an encapsulated therapeutic agent like insulin. sigmaaldrich.comnih.govresearchgate.net The propylthio group in such a system could modulate the hydrophobic-hydrophilic balance, potentially influencing the sensitivity and response kinetics of the material to sugar concentrations.

Layer-by-layer (LbL) assembly is a versatile technique for creating thin films with controlled architecture and functionality. Boronic acid-functionalized polymers have been successfully used in LbL assemblies to construct stimuli-responsive films and microcapsules for controlled release. mdpi.comresearchgate.netnih.govnih.gov These assemblies are typically built by the alternating deposition of a boronic acid-containing polymer and a polymer bearing diol groups, such as polyvinyl alcohol (PVA). The layers are held together by the formation of boronate ester bonds.

The introduction of a competing sugar molecule can disrupt these intermolecular boronate ester linkages, leading to a change in the permeability of the film or even its complete disassembly, thereby triggering the release of an encapsulated substance. mdpi.comnih.gov A polymer incorporating this compound could be a valuable component in such LbL systems. The propylthio group could enhance the stability of the assembly through hydrophobic interactions between layers, potentially leading to films with lower passive permeability and more distinct on-demand release profiles in response to the sugar stimulus.

Supramolecular Chemistry and Crystal Engineering

The principles of molecular recognition and self-assembly are central to supramolecular chemistry and crystal engineering. The boronic acid group, with its specific interaction patterns, is a powerful tool for the rational design of complex, non-covalently bonded architectures.

Phenylboronic acids have been shown to self-assemble into well-defined structures, such as monolayers on gold surfaces, by utilizing a combination of interactions. nih.govnih.govresearchgate.net For instance, dithiobis(4-butyrylamino-m-phenylboronic acid) forms a self-assembled monolayer (SAM) that can be used for sugar sensing. nih.gov The disulfide group anchors the molecule to the gold surface, while the phenylboronic acid units are exposed to interact with analytes.

Similarly, this compound, with its thioether linkage, could be a candidate for forming self-assembled monolayers on appropriate surfaces. Beyond monolayers, boronic acids can participate in the formation of more complex supramolecular structures in solution and in the solid state. nih.govrsc.orgrsc.orgacs.org The interplay of hydrogen bonding from the boronic acid group and potential π-π stacking from the phenyl ring, along with the hydrophobic interactions from the propylthio group, could direct the assembly of this molecule into unique supramolecular polymers, gels, or crystalline networks.

The boronic acid group is a versatile participant in a range of non-covalent interactions that are fundamental to supramolecular chemistry. acs.orgnih.govmsu.edu The primary interactions involving the boronic acid moiety are:

Hydrogen Bonding: The two hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of dimeric structures or extended hydrogen-bonded networks in the solid state. This is a key factor in the crystal engineering of boronic acids.

Lewis Acidity: The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid. This allows it to interact with Lewis bases. In aqueous solution, this Lewis acidity leads to an equilibrium between the neutral trigonal planar boronic acid and an anionic tetrahedral boronate species upon reaction with water or other nucleophiles. nih.gov This equilibrium is central to the pH- and sugar-responsive behavior of boronic acid-containing materials.

In the context of this compound, these fundamental interactions would be preserved. The propylthio group, being a relatively weak Lewis base, is unlikely to engage in strong intramolecular interactions with the boron center. However, its presence could influence the packing of molecules in the solid state and the solvation of the molecule in different media, thereby subtly modulating the strength and nature of the intermolecular non-covalent interactions.

Interactive Data Table of Research Findings

| Feature | Description | Relevant Compounds | Potential Implication for this compound |

| Polymer Synthesis | Free radical polymerization is a common method to create boronic acid-functionalized polymers. | Poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid | A polymerizable derivative could be copolymerized to create functional polymers. |

| Stimuli-Responsiveness | Polymers with boronic acids exhibit changes in properties in response to sugars. | Phenylboronic acid-containing hydrogels and nanoparticles | Polymers with this compound could be used in sugar-responsive drug delivery systems. |

| Layer-by-Layer Assembly | Boronic acid polymers can be assembled with diol-containing polymers to form stimuli-responsive thin films. | Phenylboronic acid-modified poly(allylamine) and poly(L-glutamic acid) | Could be used to create stable, controlled-release coatings with hydrophobic contributions from the propylthio group. |

| Self-Assembly | Phenylboronic acids can form self-assembled monolayers and other supramolecular structures. | Dithiobis(4-butyrylamino-m-phenylboronic acid) | The thioether group could facilitate self-assembly on specific surfaces. |

| Non-Covalent Interactions | The boronic acid group participates in hydrogen bonding and acts as a Lewis acid. | Phenylboronic acid and its derivatives | These interactions would be key to the supramolecular chemistry and material properties of this compound. |

Design of Molecular Receptors and Cages

The design of molecular receptors and cages for the selective recognition and encapsulation of guest molecules is a significant area of supramolecular chemistry. Phenylboronic acids are often employed in these designs due to their capacity to interact with specific functional groups.

Catalysis and Organocatalysis

The catalytic activity of boronic acid derivatives has been a subject of increasing interest. These compounds can act either as catalysts themselves or as crucial components of ligands that modulate the activity of metal centers in catalytic cycles.

Phenylboronic Acid as a Catalyst in Organic Transformations (e.g., CuAAC, Biginelli Reactions)

Phenylboronic acids have been explored for their potential to catalyze certain organic reactions. For instance, some boronic acid derivatives have been shown to participate in or facilitate reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Biginelli reaction for the synthesis of dihydropyrimidinones.

However, there is no available scientific literature that reports or investigates the use of This compound as a catalyst for these or any other organic transformations. Its catalytic efficacy in such reactions remains an un-investigated area of chemical research.

Ligand Design for Metal-Catalyzed Reactions

The performance of metal catalysts is heavily dependent on the electronic and steric properties of their coordinating ligands. Phenylboronic acids can be incorporated into ligand scaffolds to influence the behavior of the metallic center.

Specific research on the application of This compound in the design of ligands for metal-catalyzed reactions has not been reported in the peer-reviewed literature. The synthesis of ligands is a highly modular process, yet the specific combination of a boronic acid function and a propylthio substituent in this particular arrangement has not been documented as part of a ligand system for metal catalysis.

Sensing Platforms

The development of chemical sensors for the detection of biologically and environmentally important analytes is a critical area of analytical chemistry. Phenylboronic acids are prominent in this field, especially for their ability to bind with saccharides.

Development of Carbohydrate Sensing Mechanisms

The fundamental principle behind the use of phenylboronic acids in carbohydrate sensing lies in their ability to form stable, reversible cyclic esters with 1,2- and 1,3-diols, which are structural motifs abundant in carbohydrates. chem960.com This binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response. The affinity and selectivity of the boronic acid for different carbohydrates can be tuned by altering the substituents on the phenyl ring.

Despite the extensive research into boronic acid-based carbohydrate sensors, there are no specific studies that utilize or characterize This compound for this purpose. The effect of the propylthio group on the pKa of the boronic acid and its binding constants with various carbohydrates has not been investigated, and therefore, its potential as a carbohydrate sensing molecule is currently unknown.

Enzyme Inhibition Probes for Mechanistic Studies

Phenylboronic acids are recognized as potent inhibitors of serine proteases, a class of enzymes that play crucial roles in many biological processes. They act as transition-state analogs, forming a stable covalent bond with the catalytic serine residue in the enzyme's active site. This inhibitory action has made them valuable tools for studying enzyme mechanisms and as potential therapeutic agents. The substitution pattern on the phenyl ring is a key determinant of inhibitory potency and selectivity.

A comprehensive search of the scientific literature indicates that This compound has not been specifically evaluated or reported as an enzyme inhibition probe. While various phenylboronic acid derivatives have been studied in this context, the specific properties and inhibitory activity of the propylthio-substituted variant remain undocumented.

Computational and Theoretical Investigations of 3 Propylthio Phenylboronic Acid and Analogs

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in the theoretical investigation of phenylboronic acids. bohrium.comnih.gov These methods are frequently employed to optimize molecular geometries and predict a wide array of molecular properties. mdpi.comresearchgate.net For substituted phenylboronic acids, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in providing results that correlate well with experimental data. researchgate.netlongdom.orgresearchgate.net

Studies on analogous substituted phenylboronic acids reveal that the B-C bond length is typically in the range of 1.56 to 1.59 Å, and the B-O bond lengths are around 1.36 to 1.37 Å, as determined by DFT calculations. longdom.orgresearchgate.net The bond angles around the boron atom in the B(OH)₂ group deviate slightly from the ideal 120° of a trigonal planar geometry due to the electronic effects of the substituents and potential intramolecular interactions.

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. For substituted phenylboronic acids, this gap is influenced by the nature and position of the substituent on the phenyl ring. For instance, in 3-cyanophenylboronic acid, the calculated HOMO-LUMO gap is approximately 5.66 eV. longdom.orgresearchgate.net The presence of the electron-donating propylthio group at the meta position in 3-(Propylthio)phenylboronic acid is expected to influence these frontier orbitals.

Table 1: Calculated Geometrical Parameters for Phenylboronic Acid Analogs

| Parameter | Typical Calculated Value (DFT/B3LYP) | Reference Compound(s) |

|---|---|---|

| B-C Bond Length (Å) | 1.56 - 1.59 | 3-Cyanophenylboronic acid |

| B-O Bond Length (Å) | 1.36 - 1.37 | 3-Cyanophenylboronic acid, 4-(Methoxycarbonyl)-phenylboronic acid |

| O-B-O Bond Angle (°) | ~117 - 119 | Substituted phenylboronic acids |

| C-C-B Bond Angle (°) | ~120 - 122 | Substituted phenylboronic acids |

The boronic acid group [-B(OH)₂] can rotate relative to the phenyl ring, leading to different conformers. longdom.org The orientation of the two hydroxyl groups of the boronic acid moiety gives rise to four potential planar conformers: anti-syn, syn-anti, syn-syn, and anti-anti. longdom.orgresearchgate.net Computational studies on compounds like 3-cyanophenylboronic acid have shown that these conformers are very close in energy. longdom.orgresearchgate.net For instance, the energy difference between the most stable (anti-syn) and the next most stable (syn-anti) conformer can be as small as 0.248 kcal/mol. researchgate.net The rotational barrier of the B(OH)₂ group is generally low, allowing for facile interconversion between these conformers at room temperature. bas.bg

The propylthio group also possesses conformational flexibility due to rotation around the C-S and S-C bonds. The interplay between the rotation of the boronic acid group and the propylthio substituent creates a complex potential energy surface with multiple local minima. Understanding this conformational landscape is essential, as different conformers may exhibit distinct chemical and physical properties.

In the solid state, phenylboronic acids are known to form dimeric structures through intermolecular hydrogen bonds between their boronic acid groups. psu.edunih.gov These dimers can then further assemble into extended networks or ribbons. psu.edu The specific hydrogen bonding pattern can be influenced by the substituents on the phenyl ring. psu.edu

For this compound, in addition to the typical hydrogen bonding involving the boronic acid moieties, the sulfur atom of the propylthio group can also participate in weaker intermolecular interactions. Sulfur is known to engage in interactions with aromatic systems, which could influence the crystal packing. nih.govnih.gov The presence of both a strong hydrogen bond donor/acceptor in the boronic acid group and a polarizable sulfur atom allows for a rich variety of potential supramolecular assemblies.

Quantum chemical calculations can provide valuable insights into the reactivity of this compound. The distribution of electrostatic potential on the molecular surface, often visualized as a Molecular Electrostatic Potential (MEP) map, can predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net For phenylboronic acids, the oxygen atoms of the boronic acid group are typically regions of negative potential, making them attractive to electrophiles. researchgate.net

The frontier molecular orbitals (HOMO and LUMO) also play a key role in predicting reactivity. The shape and energy of the LUMO can indicate the preferred site for nucleophilic attack, while the HOMO distribution points to the regions most likely to donate electrons in a reaction with an electrophile. These computational predictions are vital for understanding the behavior of this compound in chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. bohrium.com

Advanced Modeling Techniques (e.g., AIM Theory for Electron Density)

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, more advanced modeling techniques like the Quantum Theory of Atoms in Molecules (AIM) can be employed. nih.gov AIM theory analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. nih.gov

By identifying bond critical points (BCPs) and analyzing their properties (e.g., electron density and its Laplacian), AIM can provide quantitative information about the strength and nature of interactions. For example, AIM analysis has been used to characterize intramolecular hydrogen bonds in substituted phenylboronic acids, such as the OH···F interaction in 2-fluorophenylboronic acid. nih.gov In the context of this compound, AIM could be used to investigate potential weak intramolecular interactions between the sulfur atom and the phenyl ring or the boronic acid group, providing a more nuanced picture of its conformational preferences and electronic structure.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Propylthio)phenylboronic acid. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of a related compound, phenylboronic acid, in DMSO-d6 shows aromatic protons in the range of δ 7.33-7.99 ppm. chemicalbook.com For this compound, the propyl group introduces characteristic signals. The methylene (B1212753) protons adjacent to the sulfur atom would appear as a triplet, while the central methylene protons would be a sextet, and the terminal methyl protons would be a triplet, all in the upfield region of the spectrum. The aromatic protons would exhibit a complex splitting pattern in the downfield region, characteristic of a 1,3-disubstituted benzene (B151609) ring. The broad singlet for the boronic acid protons (B(OH)₂) is also a key feature.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a similar compound, 3-phenylpropionic acid, the phenyl carbons appear between δ 126.27 and 140.18 ppm. researchgate.net In this compound, the carbon atom attached to the boron is expected to be significantly deshielded. The carbons of the propyl group would resonate at higher field strengths. The carbon attached to sulfur will be in the aromatic region, and its chemical shift will be influenced by the electron-donating nature of the thioether group. Due to quadrupolar broadening effects, the carbon atom directly bonded to the boron atom may sometimes not be observed or appear as a very broad signal. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic-H | 7.20 - 7.80 | 125.0 - 135.0 |

| -CH₂-S- | 2.90 (t) | ~35.0 |

| -CH₂- | 1.65 (sextet) | ~23.0 |

| -CH₃ | 1.00 (t) | ~13.0 |

| B(OH)₂ | Broad singlet | - |

| C-B | - | ~130.0 (often broad or unobserved) |

| C-S | - | ~140.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of a similar compound, phenylpropiolic acid, shows characteristic peaks for different bonds. nist.gov

Key expected absorption bands for this compound include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the propyl group.

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

B-O stretching: A strong band around 1350 cm⁻¹.

C-S stretching: A weaker band in the 600-800 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Boronic Acid (-B(OH)₂) | O-H stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H stretch | >3000 |

| Propyl Group (-C₃H₇) | C-H stretch | <3000 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Boronic Acid (-B(OH)₂) | B-O stretch | ~1350 |

| Thioether (-S-) | C-S stretch | 600-800 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. For this compound (C₉H₁₃BO₂S), the expected monoisotopic mass is approximately 196.07 g/mol . The fragmentation pattern would likely involve the loss of the propyl group, the thioether group, and parts of the boronic acid moiety.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. scirp.org This is particularly useful for analyzing complex mixtures containing this compound. LC-MS/MS can be used for highly sensitive and selective quantification by monitoring specific parent-to-daughter ion transitions. scirp.orgsciex.com Phenylboronic acids can be analyzed in negative ion mode, often showing the deprotonated molecule [M-H]⁻. scirp.org

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography (GC) is suitable for volatile and thermally stable compounds. Boronic acids, including this compound, are generally not volatile enough for direct GC analysis. researchgate.net Therefore, a derivatization step is necessary to convert the polar boronic acid group into a more volatile and thermally stable derivative. mdpi.com Common derivatizing agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

The derivatized this compound can then be separated on a GC column and detected by a mass spectrometer. The retention time is characteristic of the compound, and the mass spectrum provides structural confirmation. However, excess derivatizing agent can sometimes lead to instrument contamination. researchgate.netchromforum.org

High Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. waters.com Reversed-phase HPLC is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with modifiers like formic acid). scirp.orgwaters.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the phenyl group in this compound absorbs UV light. The retention time and peak area can be used for identification and quantification, respectively. It is important to note that boronic acids can sometimes exhibit poor peak shape on standard silica-based columns due to interactions with residual silanols; specialized columns or mobile phase additives may be required to mitigate these effects. waters.com

Interactive Data Table: Typical HPLC Parameters for Phenylboronic Acid Analysis

| Parameter | Typical Condition | Reference |

| Column | C18, 2.7 µm, 150 x 4.6 mm | scirp.org |

| Mobile Phase A | 0.1% Ammonia in Water | scirp.org |

| Mobile Phase B | Acetonitrile | scirp.org |

| Flow Rate | 0.25 mL/min | scirp.org |

| Column Temperature | 40 °C | scirp.org |

| Detection | UV or MS | scirp.orgwaters.com |

| Injection Volume | 20 µL | scirp.org |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate mixtures, assess compound purity, and monitor the progress of chemical reactions. For boronic acids such as this compound, TLC can be a challenging yet informative analytical tool. Due to their polarity, phenylboronic acids may exhibit strong interactions with the stationary phase, typically silica (B1680970) gel, leading to low mobility and streaking on the TLC plate. reddit.com

To overcome these challenges, specific visualization techniques and solvent systems are employed. A common method for the detection of boronic acids on a TLC plate involves the use of a staining reagent. Alizarin (B75676), a natural anthraquinone, has been shown to be an effective stain for this purpose. researchgate.net When a TLC plate is dipped in an alizarin solution and observed under UV light (typically at 366 nm), the spots corresponding to boronic acids will emit a bright yellow fluorescence, allowing for their sensitive and selective detection. researchgate.net This method is particularly useful for monitoring reactions where a boronic acid is consumed, as the disappearance of the fluorescent spot indicates the reaction's progression. researchgate.net

The choice of the mobile phase is critical for achieving good separation. For highly polar compounds like phenylboronic acids, highly polar solvent systems are necessary. reddit.com In some cases, the addition of a small amount of a competitive binding agent or an acid to the eluent can help to reduce the strong interaction with the silica gel and improve the spot shape and mobility.

| Parameter | Description | Finding |

| Stationary Phase | The solid adsorbent material coated on the TLC plate. | Silica gel is commonly used, though its acidic nature can lead to strong interactions with boronic acids. reddit.com |

| Mobile Phase | The solvent or mixture of solvents that moves up the TLC plate. | Highly polar solvent systems are required. The specific composition will depend on the other components in the sample. reddit.com |

| Visualization | The method used to see the separated spots on the TLC plate. | Staining with alizarin solution followed by observation under 366 nm UV light provides sensitive and selective detection of boronic acids. researchgate.net |

| Application | The purpose for which TLC is used. | Monitoring reaction progress, assessing purity, and preliminary separation analysis. researchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for elucidating the exact molecular structure of compounds like this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule and from that, determine the positions of the individual atoms. rsc.org

For boronic acids, X-ray crystallography can reveal important structural features, such as the geometry around the boron atom (which is typically trigonal planar in its free acid form) and the conformation of the phenyl ring and the propylthio substituent. nih.gov Furthermore, it can provide insights into how the molecules pack in the crystal lattice, which is influenced by intermolecular forces like hydrogen bonding (involving the boronic acid hydroxyl groups) and van der Waals interactions. nih.gov

In the context of drug design and materials science, understanding the solid-state structure through X-ray crystallography is crucial. For instance, it can help in understanding how a boronic acid-containing molecule might bind to the active site of a protein. nih.gov Although a specific crystal structure for this compound is not publicly available in the search results, the principles of X-ray crystallography as applied to other boronic acid derivatives provide a clear framework for how its structure could be determined and what information it would yield. rsc.orgnih.gov

| Structural Feature | Information Provided by X-ray Crystallography |

| Molecular Geometry | Precise bond lengths and angles of the entire molecule. |

| Boron Coordination | Confirmation of the trigonal planar geometry of the boronic acid group. |

| Conformation | The spatial arrangement of the propylthio group relative to the phenylboronic acid moiety. |

| Crystal Packing | Details of intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. |

Quantitative Analytical Methods (e.g., for Glycohemoglobin Quantification)

Phenylboronic acids and their derivatives are widely utilized in quantitative analytical methods, particularly in the biomedical field for the quantification of glycated proteins like glycohemoglobin (HbA1c). nih.govnih.gov This application stems from the ability of the boronic acid moiety to form reversible covalent bonds with the cis-diol groups present in the sugar portion of glycated proteins. nih.gov this compound, with its boronic acid functional group, would be expected to exhibit similar reactivity and thus has the potential to be used in such assays.

One of the primary methods for HbA1c quantification that utilizes boronic acids is boronate affinity chromatography . nih.gov In this technique, a boronic acid derivative is immobilized on a solid support, such as beads or a membrane, which forms the stationary phase of the chromatography column. google.comgoogle.com When a blood sample is passed through the column, the glycated hemoglobin binds to the boronic acid-functionalized support, while the non-glycated hemoglobin passes through. google.comgoogle.com The amount of bound glycated hemoglobin can then be quantified, often through its intrinsic peroxidase-like activity or by other detection methods. google.com

Another emerging approach is the use of electrochemical biosensors . These sensors can be modified with boronic acids to create a surface that selectively captures glycated proteins. nih.gov The binding event can be detected and quantified by measuring changes in the electrochemical properties of the sensor surface. nih.gov Competitive binding assays are often employed, where the target glycated hemoglobin competes with a known amount of a labeled glycoprotein (B1211001) for binding to the boronic acid-modified electrode. nih.gov

These methods offer a reliable and often automated way to measure the percentage of HbA1c in blood, which is a crucial parameter for the diagnosis and management of diabetes. nih.govnih.gov

| Analytical Method | Principle of Operation | Application in Glycohemoglobin Quantification |

| Boronate Affinity Chromatography | Separation based on the reversible covalent interaction between boronic acid and the cis-diol groups of glycated hemoglobin. nih.gov | Isolation and quantification of glycated hemoglobin from total hemoglobin in blood samples. nih.govgoogle.comgoogle.com |

| Electrochemical Biosensors | Detection of the binding of glycated hemoglobin to a boronic acid-modified electrode surface through changes in electrochemical signals. nih.gov | Development of rapid and sensitive point-of-care diagnostic devices for HbA1c measurement. nih.gov |

Future Perspectives and Research Challenges

Innovations in Synthesis and Scale-Up

The current synthesis of 3-(Propylthio)phenylboronic acid and related compounds often relies on established methods, such as the reaction of a Grignard reagent with a trialkyl borate (B1201080) ester. wikipedia.orggoogle.com While effective at the laboratory scale, these processes present challenges for industrial production. Future research will need to focus on developing more efficient, cost-effective, and safer synthetic routes.

Key areas for innovation include:

Catalytic Borylation: Exploring direct C-H borylation of 3-propylthiobenzene using iridium or rhodium catalysts could offer a more atom-economical alternative to traditional Grignard-based methods. oaepublish.com This approach avoids the preparation of the organometallic intermediate, simplifying the process.

Flow Chemistry: Adapting the synthesis to continuous flow reactors can enhance safety, improve reaction control, and facilitate easier scale-up. chemrxiv.org Flow processes can handle exothermic reactions more effectively and allow for the integration of in-line purification steps.

Greener Solvents: Replacing traditional ether-based solvents, which are often highly flammable, with safer, non-ether aromatic solvents like toluene (B28343) or benzene (B151609) can improve the industrial viability of the synthesis. google.com Research into aqueous synthetic methods would represent an even greater advance in green chemistry.

Cost-Effective Boron Sources: Investigating the use of less expensive boron sources, such as tributyl borate instead of trimethyl borate, could significantly lower production costs. google.com

Overcoming challenges related to catalyst stability, reaction selectivity (avoiding undesired side-products), and purification on a large scale will be critical for the commercial availability and broader application of this compound.

Expanding the Chemical Space of Thioether-Boronic Acid Derivatives

The true potential of this compound may lie in its role as a scaffold for a diverse library of thioether-boronic acid derivatives. Systematic modification of its structure can tune its electronic, steric, and binding properties for specific applications.

Future research should focus on:

Varying the Thioether Substituent: Replacing the propyl group with a wide range of other alkyl, aryl, or functionalized groups can modulate the compound's lipophilicity, steric bulk, and potential for secondary interactions. Examples from chemical suppliers show related structures like (3-(methylthio)phenyl)boronic acid and (3-(allylthio)phenyl)boronic acid, indicating the feasibility of this approach. bldpharm.com The synthesis of analogs such as 3-(Cyclopropylthio)phenylboronic acid has also been reported. sigmaaldrich.com

Synthesis of Polycyclic and Heterocyclic Analogues: Expanding the aromatic system to naphthalene (B1677914) or incorporating heterocyclic rings like thiophene (B33073) could lead to derivatives with novel photophysical or electronic properties, potentially for materials science applications. rsc.orgnih.gov

The synthesis of these new derivatives will require robust and versatile chemical methodologies, such as palladium-catalyzed cross-coupling reactions and chemoselective functionalization techniques that are tolerant of both the boronic acid and thioether moieties. mdpi.comnih.gov

Exploring New Catalytic and Supramolecular Applications

The bifunctional nature of this compound—containing both a Lewis acidic boron center and a potentially coordinating sulfur atom—opens up intriguing possibilities in catalysis and supramolecular chemistry.

Catalysis:

Frustrated Lewis Pairs (FLPs): The combination of the Lewis acidic boronic acid and the Lewis basic thioether, while perhaps not a classic "frustrated" pair due to their electronic connection through the phenyl ring, could still exhibit unique reactivity for the activation of small molecules. oaepublish.comresearchgate.net

Ligand Development: The thioether group can act as a soft donor for transition metals. Derivatives of this compound could be designed as ligands for palladium, gold, or other metals, where the boronic acid group might serve to anchor the complex to a support, modulate catalytic activity, or participate directly in the catalytic cycle.

Organocatalysis: Arylboronic acids are known to catalyze reactions such as amidations. orgsyn.org The propylthio group could influence the catalytic efficiency or substrate scope through electronic or steric effects.

Supramolecular Chemistry:

Sensing: Phenylboronic acids are widely used in sensors due to their reversible covalent interactions with diols, such as those found in sugars. nih.govresearchgate.net The propylthio group could be used to tune the solubility of the sensor in different media or to provide an additional binding site for creating more complex, multi-analyte recognition systems.

Self-Assembling Materials: The directional interactions of the boronic acid (forming boroxine (B1236090) rings or binding to diols) combined with potential metallophilic interactions at the sulfur atom could be exploited to create novel self-assembling systems like gels, polymers, or micelles. nih.govnih.govnih.gov The interaction of phenylboronic acids with polyphenols like tannic acid has been shown to drive the formation of complex nanostructures. nih.govfrontiersin.org

Advanced Characterization and In Situ Monitoring Techniques

A deeper understanding of the behavior of this compound in chemical processes requires the application of advanced analytical techniques. While standard methods like NMR (¹H, ¹³C, ¹¹B), IR spectroscopy, and mass spectrometry are essential for basic characterization, they are often insufficient to capture the dynamics of reactions and interactions. numberanalytics.comcore.ac.uk

Future research will greatly benefit from:

In Situ Reaction Monitoring: Techniques that can follow a reaction in real-time without disturbing it are invaluable. For reactions involving this compound, such as Suzuki-Miyaura couplings, in situ monitoring can provide crucial mechanistic data and help optimize reaction conditions.

In Situ NMR Spectroscopy: This technique can be used to track the concentration of reactants, intermediates, and products over time, providing detailed kinetic profiles and insight into decomposition pathways like protodeboronation. nih.govacs.org

Fluorescent Probes: The development of fluorescent sensors that are activated by binding to boronic acids allows for simple, visual monitoring of the consumption of the boronic acid starting material using a handheld UV lamp. acs.org This could be a powerful tool for high-throughput screening of reaction conditions.

Advanced Structural Analysis: For supramolecular assemblies or catalytic complexes, advanced solid-state NMR and X-ray crystallography will be essential to elucidate the three-dimensional structures and non-covalent interactions that govern their function.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental work and computational modeling offers a powerful paradigm for accelerating research into this compound and its derivatives. escholarship.org Computational chemistry can provide insights that are difficult or impossible to obtain through experiments alone, guiding synthetic efforts and rational design.

Key areas for integration include:

Predicting Properties of New Derivatives: Density Functional Theory (DFT) calculations can be used to predict the electronic properties (e.g., HOMO-LUMO gaps, Lewis acidity), geometries, and reactivity of hypothetical derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis.

Elucidating Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate reaction barriers. escholarship.org This can help to understand, for example, the mechanism of a catalytic cycle or the pathway of a deprotection reaction. nih.gov

Understanding Supramolecular Interactions: Molecular dynamics simulations and docking studies can model the binding of thioether-boronic acid derivatives to biological targets or the self-assembly of molecules into larger structures, providing insights into the driving forces and stability of these complexes. nih.gov

By using computational screening to generate hypotheses and then validating them with targeted experiments, the research and development cycle for new applications of this compound can be made significantly more efficient.

Q & A

Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in sensor applications?

- DFT Analysis : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and bond dissociation energies. This predicts affinity for diols (e.g., glucose) or transition metals in sensor design .

- Molecular Docking : Simulate interactions with biomolecular targets (e.g., proteins or RNA) using AutoDock Vina. Focus on the propylthio group’s role in hydrophobic binding and boronic acid’s reversible diol complexation .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

- Case Study : If experimental FT-IR peaks deviate from DFT predictions, re-examine solvent effects (polar vs. nonpolar) or anharmonic corrections in calculations. Validate with Raman spectroscopy for complementary vibrational data .

- X-ray Crystallography : Resolve ambiguities in molecular geometry by growing single crystals (e.g., via slow evaporation in DMSO/water) and comparing with DFT-optimized structures .

Q. How can this compound be integrated into electrochemical polymers for corrosion protection?

- Electropolymerization : Co-polymerize with pyrrole or aniline derivatives on metal substrates (e.g., steel) using cyclic voltammetry (scan rate: 50 mV/s, potential range: –0.5 to +1.2 V). The boronic acid group enhances adhesion via surface hydroxyl interactions, while the propylthio chain improves hydrophobicity .

- Performance Metrics : Evaluate corrosion resistance via electrochemical impedance spectroscopy (EIS) and Tafel plots in 3.5% NaCl solution .

Q. What are the challenges in quantifying anhydride impurities in commercial batches, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.